molecular formula C20H21FN4O B12204521 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B12204521
M. Wt: 352.4 g/mol
InChI Key: PEHPWOBDBSITEG-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzimidazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to various biological receptors, making it a candidate for drug development.

Medicine

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Anticancer Activity: Preliminary studies suggest that it may have anticancer properties, particularly against certain types of cancer cells.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzimidazol-2-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-(1H-benzimidazol-2-yl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in the fluorophenyl group imparts unique electronic properties, affecting the compound’s reactivity and binding affinity.

    Biological Activity: The specific substitution pattern can lead to differences in biological activity, making this compound potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H21FN4O/c21-15-5-1-4-8-18(15)24-11-13-25(14-12-24)20(26)10-9-19-22-16-6-2-3-7-17(16)23-19/h1-8H,9-14H2,(H,22,23)

InChI Key

PEHPWOBDBSITEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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